2-adamantyl{2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine
Overview
Description
2-adamantyl{2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine is a useful research compound. Its molecular formula is C26H32N4O4S and its molecular weight is 496.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 496.21442669 g/mol and the complexity rating of the compound is 845. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Hypoglycemic Activities
Adamantyl compounds, including those with carbothioamide derivatives, have been synthesized and tested for their antimicrobial activity against pathogenic bacteria and fungi, as well as for their hypoglycemic activity in diabetic models. For instance, certain N-(1-adamantyl)carbothioamides exhibited potent antibacterial activity against microorganisms and significant hypoglycemic effects in streptozotocin-induced diabetic rats, highlighting their potential in treating infectious diseases and diabetes (Al-Abdullah et al., 2015).
Anti-HIV-1 Activity
Adamantyl derivatives have also been investigated for their anti-HIV-1 activity. For example, 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and 5-(1-adamantyl)-3-substituted aminomethyl-1,3,4-oxadiazoline-2-thiones were tested against HIV-1, showing significant reduction in viral replication. This suggests the potential of adamantyl compounds in the development of new antiviral drugs (El-Emam et al., 2004).
Material Science Applications
In the field of material science, adamantyl-containing polymersomes have been designed for robust nanocontainers, demonstrating pH-controlled drug release capabilities. These multifunctional and multiresponsive polymersomes indicate the usefulness of adamantyl derivatives in nanotechnology and drug delivery systems (Iyisan et al., 2016).
Antiviral and Anticancer Drug Design
Adamantyl compounds have been part of the predictive design for anticancer drugs, showing therapeutic indexes significantly higher than those of control compounds. This underscores the importance of adamantyl derivatives in the search for more effective anticancer and antiviral therapies (Sosnovsky et al., 1986).
Properties
IUPAC Name |
N-[5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitrophenyl]adamantan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4S/c31-30(32)25-7-6-22(17-24(25)27-26-20-13-18-12-19(15-20)16-21(26)14-18)28-8-10-29(11-9-28)35(33,34)23-4-2-1-3-5-23/h1-7,17-21,26-27H,8-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDBIWXVXYYDNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NC3C4CC5CC(C4)CC3C5)S(=O)(=O)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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